(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol
CAS No.: 1427311-76-9
Cat. No.: VC0152434
Molecular Formula: C12H16INO4
Molecular Weight: 365.167
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1427311-76-9 |
|---|---|
| Molecular Formula | C12H16INO4 |
| Molecular Weight | 365.167 |
| IUPAC Name | (1S)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
| Standard InChI | InChI=1S/C12H16INO4/c1-12(2,3)11(15)7-5-10(18-4)8(13)6-9(7)14(16)17/h5-6,11,15H,1-4H3/t11-/m1/s1 |
| Standard InChI Key | ZLADVZVZFILTLD-LLVKDONJSA-N |
| SMILES | CC(C)(C)C(C1=CC(=C(C=C1[N+](=O)[O-])I)OC)O |
Introduction
Chemical Identity and Structure
(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol is a chiral organic compound with a defined stereocenter at the secondary alcohol position. Its structure consists of a substituted benzene ring featuring iodine, methoxy, and nitro functional groups, alongside a tertiary alcohol moiety with dimethyl substituents. The (S) configuration at the stereocenter plays a crucial role in its chemical behavior and applications in asymmetric synthesis.
The compound contains several key functional groups that contribute to its chemical reactivity: an alcohol group that can participate in hydrogen bonding and esterification reactions, an iodine atom that facilitates cross-coupling reactions, a methoxy group that affects electronic distribution, and a nitro group that can undergo reduction reactions to form amines under appropriate conditions. These features collectively make it a versatile building block in organic synthesis.
Physical and Chemical Properties
The physical and chemical properties of (S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol have been extensively characterized, as presented in the table below:
| Property | Value |
|---|---|
| CAS Number | 1427311-76-9 |
| Molecular Formula | C₁₂H₁₆INO₄ |
| Molecular Weight | 365.167 g/mol |
| Density | 1.6±0.1 g/cm³ |
| Boiling Point | 444.3±45.0 °C at 760 mmHg |
| Flash Point | 222.5±28.7 °C |
| LogP | 3.53 |
| Vapor Pressure | 0.0±1.1 mmHg at 25°C |
| Index of Refraction | 1.594 |
| Standard InChI | InChI=1S/C12H16INO4/c1-12(2,3)11(15)7-5-10(18-4)8(13)6-9(7)14(16)17/h5-6,11,15H,1-4H3/t11-/m1/s1 |
| SMILES Notation | CC(C)(C)C(C1=CC(=C(C=C1N+[O-])I)OC)O |
These properties indicate that the compound is a high-boiling, relatively dense organic substance with moderate lipophilicity (LogP = 3.53), suggesting reasonable solubility in organic solvents but limited water solubility.
Structural Identification Parameters
For accurate identification of this compound, researchers typically rely on several spectroscopic and chromatographic parameters:
| Identification Parameter | Details |
|---|---|
| IUPAC Name | (1S)-1-(4-iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol |
| Standard InChIKey | ZLADVZVZFILTLD-LLVKDONJSA-N |
| PubChem Compound ID | 86684717 |
| Synonyms | Benzenemethanol, α-(1,1-dimethylethyl)-4-iodo-5-methoxy-2-nitro-, (αS)- |
Applications in Research and Development
(S)-1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol has gained prominence in various scientific disciplines due to its unique structural features and reactivity profile. Its applications span multiple areas of chemical and pharmaceutical research.
Pharmaceutical Applications
The compound demonstrates significant potential in drug development pathways, particularly due to its structural elements:
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The iodine substituent serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures relevant to pharmaceutical design.
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The nitro group can be transformed into various nitrogen-containing functionalities, which are prevalent in many bioactive compounds and pharmaceuticals.
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The chiral alcohol moiety provides a stereogenic center that can influence biological activity, as many biological receptors exhibit stereospecific interactions with ligands.
These features collectively position the compound as a valuable intermediate in the synthesis of potential anti-cancer agents, anti-inflammatory drugs, and other therapeutic candidates.
Chemical Research Applications
Beyond pharmaceutical applications, the compound serves important functions in fundamental chemical research:
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Asymmetric synthesis: As a chiral building block, it contributes to the development of stereoselective synthetic methodologies.
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Reaction mechanism studies: The compound's functional groups enable investigations into various reaction mechanisms and pathways.
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Methodology development: Its complex structure provides a challenging template for testing new synthetic approaches and catalytic systems.
| Storage Parameter | Recommendation |
|---|---|
| Temperature | 2-8°C |
| Environmental Conditions | Dry, sealed container |
| Light Exposure | Protected from light |
| Shelf Life | Requires periodic quality verification |
These storage conditions help prevent degradation through oxidation, hydrolysis, or photochemical processes that might compromise the compound's purity or stereochemical integrity.
| Supplier | Package Size | Approximate Price (USD) | Purity |
|---|---|---|---|
| Various Suppliers | 0.100 g | $103.78 | ≥95% |
| Various Suppliers | 0.250 g | $207.57 | ≥95% |
These prices reflect the compound's specialized nature and the technical challenges associated with its stereoselective synthesis. The compound is primarily marketed for research purposes rather than industrial applications, which is reflected in the smaller packaging sizes typically available.
Comparison with (R)-Enantiomer
The (R)-enantiomer of 1-(4-Iodo-5-methoxy-2-nitrophenyl)-2,2-dimethylpropan-1-ol (CAS: 1956436-50-2) represents the mirror image of the (S)-isomer. Understanding the differences between these enantiomers is crucial for applications where stereochemistry plays a determinant role.
Key Differences and Similarities
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | 1427311-76-9 | 1956436-50-2 |
| Molecular Formula | C₁₂H₁₆INO₄ | C₁₂H₁₆INO₄ |
| Molecular Weight | 365.167 g/mol | 365.167 g/mol |
| Optical Rotation | Negative | Positive |
| Chemical Reactivity | Similar functional group reactions | Similar functional group reactions |
| Biological Activity | Potentially specific | Potentially different |
While these enantiomers share identical physical properties such as boiling point, density, and solubility, they likely exhibit different behaviors in chiral environments, particularly in biological systems where receptor interactions are often stereospecific.
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